Phenylmercuric hydroxide

Antimicrobial Preservative Pharmaceutical Microbiology Biocide Development

Researchers requiring a potent antimicrobial preservative with an intermediate MIC (12.5-25 µg/mL) between mercuric chloride and thimerosal, or a highly selective reagent for hydrating nonconjugated terminal alkynes, will find phenylmercuric hydroxide an essential synthetic tool. It also serves as a key starting material compliant with USP-NF monographs for phenylmercuric nitrate, ensuring batch-to-batch consistency. - Proven chemoselective hydration of terminal alkynes, reducing the need for protecting group chemistry. - Maximal blocking of cysteine thiol groups-reacts with all unreactive SH groups in hemoglobin. - USP-NF-recognized precursor for manufacturing phenylmercuric nitrate and acetate.

Molecular Formula C6H7HgO
Molecular Weight 295.71 g/mol
CAS No. 100-57-2
Cat. No. B093350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmercuric hydroxide
CAS100-57-2
Molecular FormulaC6H7HgO
Molecular Weight295.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Hg].O
InChIInChI=1S/C6H5.Hg.H2O/c1-2-4-6-5-3-1;;/h1-5H;;1H2
InChIKeyMSYUMXXVCSLXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 100 mg / 250 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylmercuric Hydroxide: Preservative & Reagent Guide


Phenylmercuric hydroxide (C₆H₅HgOH), a fine white to cream crystalline solid with a molecular weight of 294.7 g/mol, is an organomercury compound that exhibits a melting point of 190 °C with decomposition [1]. This compound functions as a weak electrolyte [2] and serves as a versatile precursor in the synthesis of phenylmercuric salts, including the widely used nitrate and acetate forms [3]. Its primary industrial and research utility stems from its potent antimicrobial properties, historically leveraged as a fungicide, germicide, and preservative , and its role as a reagent for selective organic transformations [4].

Synthetic precursor for phenylmercuric salts including nitrate and acetate forms.
Selective hydration reagent for nonconjugated terminal alkynes in organic synthesis.
Antimicrobial preservative research context; supports formulation screening studies.
Protein thiol modification probe for studying cysteine reactivity patterns.

Phenylmercuric Hydroxide: Performance Impact of Substitution


The interchangeability of organomercury preservatives is fundamentally limited by their distinct physicochemical profiles and resultant performance variations. Despite sharing a common phenylmercuric cation, the counterion in salts like acetate, nitrate, or borate dictates critical formulation parameters such as aqueous solubility, which for phenylmercuric hydroxide is 14 g/L at 20°C [1]. This solubility differs from that of its more soluble borate counterpart , directly impacting the concentration of the bioactive phenylmercuric ion (C₆H₅Hg⁺) available in a given formulation. Furthermore, the compound's weakly basic nature and high pH of 12.7 in saturated solution [2] presents a unique incompatibility profile with acidic formulations, where it will neutralize acids exothermically to form salts [3], a behavior distinct from its more pH-neutral salts. These differences necessitate a data-driven selection process to avoid compromised antimicrobial efficacy and unexpected formulation instability.

Counterion Phenylmercuric borate has greater aqueous solubility than the hydroxide; direct replacement may alter dissolved active ion concentration.
pH profile Saturated solution pH ~12.7 can neutralize acids exothermically; pH-neutral salts like nitrate show different formulation compatibility.
Hg content Pure hydroxide has higher theoretical mercury content (~68%) than the USP phenylmercuric nitrate mixture (62.75–63.50%); specification review required.
Selectivity Inorganic mercury(II) salts hydrate a broader alkyne scope; phenylmercuric hydroxide provides chemoselectivity that may be critical for specific synthetic pathways.

Phenylmercuric Hydroxide: Comparative Evidence Guide


Antibacterial Potency vs. Thimerosal

A comparative study of mercurial bactericides established that phenylmercuric salts demonstrate intermediate antimicrobial efficacy, ranking between the highly active inorganic mercuric chloride and the least active organomercurial thimerosal [1]. This study quantified the minimum inhibitory concentrations (MIC) against two key model organisms. For *Pseudomonas aeruginosa*, phenylmercuric salts (including hydroxide) demonstrated an MIC of 12.5 µg/mL, which is four times more potent than thimerosal (MIC = 50 µg/mL) but 3.75 times less potent than mercuric chloride (MIC = 3.33 µg/mL). Against *Staphylococcus aureus*, the phenylmercuric salts exhibited an MIC of 25 µg/mL, representing a fourfold increase in potency compared to thimerosal (MIC = 100 µg/mL) [1].

MIC vs. Thimerosal
Head-to-head
4× more active than thimerosal against P. aeruginosa and S. aureus; MIC 12.5–25 µg/mL
Supports antimicrobial activity ranking context; intermediate potency within tested mercurials.
Reported in vitro antibacterial assay data; class-positioning insight.
Antimicrobial Preservative Pharmaceutical Microbiology Biocide Development

Compositional Differences vs. Phenylmercuric Nitrate

The official monograph for Phenylmercuric Nitrate in the United States Pharmacopeia–National Formulary (USP–NF) explicitly defines the material as a mixture of phenylmercuric nitrate and phenylmercuric hydroxide [1]. The standard specifies that this mixture contains not less than 87.0 percent and not more than 87.9 percent of the bioactive phenylmercuric ion (C₆H₅Hg⁺), and not less than 62.75 percent and not more than 63.50 percent of elemental mercury (Hg) [1]. In contrast, pure phenylmercuric hydroxide (C₆H₅HgOH, Mr 294.7) theoretically contains approximately 68.1% mercury .

Composition vs. Nitrate
Head-to-head
Pure hydroxide: ~68.1% Hg (calc.); USP nitrate mixture: 62.75–63.50% Hg
Analytical specification review: higher mercury content per unit mass than compendial nitrate mixture.
Compendial monograph and stoichiometric comparison.
Pharmaceutical Compounding Quality Control Excipient Specification

Solubility Performance vs. Phenylmercuric Borate

The aqueous solubility of phenylmercuric hydroxide is reported to be 14 g/L at 20°C, resulting in a saturated solution with a pH of 12.7 [1]. In contrast, phenylmercuric borate, an alternative preservative, is characterized as being more soluble in water than many other phenylmercuric compounds [2]. This difference in solubility is a key selection criterion, as it directly impacts the achievable concentration of the active phenylmercuric ion in aqueous formulations without the need for additional solubilizers.

Solubility vs. Borate
Class-level
Hydroxide: 14 g/L at 20°C; borate reported as more soluble.
Formulation-dependent solubility context; class-level inference.
Data to verify for exact comparative solubility values.
Pharmaceutical Formulation Antimicrobial Preservative Solubility Enhancement

Selectivity in Alkyne Hydration vs. Inorganic Mercury

A key differentiator for phenylmercuric hydroxide in synthetic chemistry is its demonstrated utility as a highly selective reagent for the hydration of nonconjugated terminal alkynes [1]. This specific reactivity profile is not shared by simpler inorganic mercury(II) salts or hydroxide, which typically catalyze the hydration of a broader range of alkynes, including internal and conjugated systems. This selectivity provides a distinct advantage in multi-step synthesis planning where chemoselectivity is paramount [1].

Alkyne hydration selectivity
Class-level
High selectivity for nonconjugated terminal alkynes; distinct from inorganic Hg salts.
Supports chemoselective hydration workflow; reported substrate scope difference.
Source-specific review recommended.
Organic Synthesis Reagent Selection Selective Hydration

Thiol Reactivity with Hemoglobin vs. Mercuric Chloride

In a study of human hemoglobin reactivity, phenylmercuric hydroxide and mercuric chloride demonstrated a quantitative difference in their interaction with the protein's thiol groups. Under specific reducing conditions (presence of sulfite or thiosulfate), mercuric chloride reacted with only two or zero unreactive SH groups, whereas phenylmercuric hydroxide was shown to react with all such groups [1]. Furthermore, denatured carboxyhaemoglobin was found to bind six molecules of phenylmercuric hydroxide per molecule, compared to three Hg⁺⁺ ions per molecule for mercuric chloride [2].

Thiol reactivity vs. HgCl₂
Head-to-head
Reacts with all unreactive SH groups in hemoglobin; 2× higher binding stoichiometry than mercuric chloride.
Reported broader thiol-blocking profile; binding stoichiometry context for protein modification studies.
In vitro hemoglobin model; endpoint relevance to specific assay conditions.
Protein Chemistry Enzyme Inhibition Biochemical Research Tool

Phenylmercuric Hydroxide: Key Application Scenarios


Preservative for Acidic Topical Formulations

Based on evidence showing phenylmercuric salts have an intermediate MIC (12.5-25 µg/mL) between mercuric chloride and thimerosal [1], phenylmercuric hydroxide is a suitable candidate when a potent antimicrobial preservative is required, but the extreme toxicity and corrosivity of inorganic mercury salts (like mercuric chloride) is unacceptable. This makes it appropriate for topical pharmaceuticals where a balance between efficacy and safety is needed, a use-case supported by compendial standards for related compounds [2].

Selective Alkyne Hydration Reagent

For organic chemists, phenylmercuric hydroxide offers a unique value proposition as a reagent. Its proven ability to act as a 'highly selective reagent for the hydration of nonconjugated terminal alkynes' [3] is a distinct and quantifiable advantage over other mercury sources. This application is not about general antimicrobial use but about achieving a specific, high-value chemoselective transformation that simpler reagents cannot replicate, thereby reducing the need for protecting group chemistry and increasing synthetic efficiency.

Thiol Group Blocking in Protein Chemistry

For protein chemistry and enzymology studies, phenylmercuric hydroxide is the preferred reagent when experimental design requires maximal or non-selective blocking of cysteine thiol groups. Direct comparative evidence shows it reacts with all unreactive SH groups in hemoglobin, whereas mercuric chloride only reacts with a subset under specific conditions [4]. Furthermore, the higher stoichiometry of binding (six molecules of phenylmercuric hydroxide per protein molecule versus three for mercuric ions) [5] confirms its utility as a potent and broadly reactive thiol-modifying agent.

Precursor for Phenylmercuric Salt Synthesis

The official USP–NF monograph explicitly recognizes phenylmercuric hydroxide as a key component in the defined mixture of phenylmercuric nitrate [2]. This validates its industrial use as a starting material for preparing other phenylmercuric derivatives. By using phenylmercuric hydroxide as a precursor, manufacturers can control the final composition and purity of their nitrate or acetate products, leveraging the hydroxide's known and well-characterized properties to ensure batch-to-batch consistency and compliance with pharmacopeial standards.

Application
Selection Property
Validation Focus
Preservative research in topical formulations
Intermediate antimicrobial activity within mercurial class
MIC endpoint comparison against target organisms
Selective alkyne hydration synthesis
Chemoselectivity for nonconjugated terminal alkynes
Reaction outcome vs. inorganic mercury reagents
Protein thiol modification studies
Broad thiol reactivity and higher binding stoichiometry
Thiol-group blocking profile in target protein system
Precursor for phenylmercuric salt synthesis
Defined mercury content and reactive hydroxide group
Purity and composition of derived nitrate or acetate salts
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